molecular formula C10H12N2O B2639882 1-(Pyridin-2-yl)piperidin-4-one CAS No. 264608-41-5

1-(Pyridin-2-yl)piperidin-4-one

Cat. No.: B2639882
CAS No.: 264608-41-5
M. Wt: 176.219
InChI Key: CSNJUQMJDHNKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)piperidin-4-one is a heterocyclic organic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of pyridinium ylides with aldehydes, Michael acceptors, and ammonium acetate in methanol. This Michael-Mannich cascade reaction is highly stereoselective and yields the desired product with high purity . Industrial production methods often involve similar multi-component reactions, optimized for large-scale synthesis to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-(Pyridin-2-yl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-2-yl)piperidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperidin-4-one is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-pyridin-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNJUQMJDHNKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264608-41-5
Record name 1-(pyridin-2-yl)piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 8-(2-pyridinyl)-1,4-dioxa-8-azaspiro[4.5]decane (23 g, 0.1 mol) (preparation 36) in 10% w/v sulphuric acid was stirred at room temperature for 8 hr. The reaction mixture was cooled in ice and then the solution adjusted to pH>7 with 0.88 ammonia. The solution was extracted with diethyl ether and the solvent removed from the organic extracts under reduced pressure to give the title compound (14.7 g) as an oil.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.